
N-(2-Succinyl) Fluvoxamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
N-(2-Succinyl) Fluvoxamine is a derivative of Fluvoxamine, which is a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder . The primary target of Fluvoxamine is the serotonin reuptake pump of the neuronal membrane . It also has a strong affinity for the sigma-1 receptor (S1R), a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .
Mode of Action
Fluvoxamine blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT 1A autoreceptors . As an agonist for the sigma-1 receptor, it controls inflammation
Biochemical Pathways
Fluvoxamine’s agonism on S1R potentiates nerve-growth factor (NGF)-induced neurite outgrowth in PC 12 cells . It modulates innate and adaptive immune responses and is an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation .
Pharmacokinetics
Fluvoxamine is well absorbed after oral administration, widely distributed in the body, and eliminated with a mean half-life of 15 hours . Its brain elimination half-life is significantly shorter than that of combined fluoxetine-norfluoxetine . Fluvoxamine’s brain-to-plasma-half-life-ratio is 2.2
Result of Action
The result of Fluvoxamine’s action is the reduction in symptoms of obsessive-compulsive disorder . It also has implications in COVID-19 treatment due to its potential to dampen cytokine storm
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Succinyl) Fluvoxamine involves the reaction of fluvoxamine with succinic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions . The reaction is catalyzed by a base such as triethylamine, which facilitates the formation of the succinyl derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions: N-(2-Succinyl) Fluvoxamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the succinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
Chemical Applications
Building Block in Organic Synthesis
N-(2-Succinyl) Fluvoxamine serves as a crucial building block for synthesizing complex organic molecules. Its structure allows for diverse chemical modifications, making it valuable in the development of new compounds with potential therapeutic properties.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide to form carboxylic acids or ketones.
- Reduction : Employing sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
- Substitution Reactions : Participating in nucleophilic substitutions where the succinyl group can be replaced by other functional groups.
Biological Research Applications
Pharmacokinetics and Metabolism Studies
this compound is utilized in studies examining the metabolism and pharmacokinetics of fluvoxamine. Its unique succinyl group may influence the metabolic pathways compared to other fluvoxamine derivatives.
Neuropharmacology
Research indicates that fluvoxamine, including its derivatives like this compound, interacts with serotonin receptors, enhancing serotonin's actions on 5HT 1A autoreceptors. This mechanism is crucial for understanding its potential effects on mood disorders and anxiety.
Medical Applications
Therapeutic Potential
this compound is being investigated for its therapeutic effects in various conditions:
- Obsessive-Compulsive Disorder (OCD) : As a derivative of fluvoxamine, it retains potential efficacy in treating OCD by modulating serotonin levels.
- COVID-19 Research : Recent studies have explored fluvoxamine's role in managing COVID-19 symptoms. While results have shown mixed outcomes regarding its effectiveness in preventing severe disease progression, it remains a subject of ongoing clinical trials .
Industrial Applications
Pharmaceutical Production
In industrial settings, this compound is used as a reagent in the synthesis of pharmaceuticals. Its unique properties allow for the production of high-purity compounds essential for drug development.
類似化合物との比較
N-(2-Succinyl) Fluvoxamine can be compared with other fluvoxamine derivatives and SSRIs. Some similar compounds include:
Fluvoxamine: The parent compound, used as an antidepressant and anti-obsessional agent.
N-(2-Hydroxyethyl) Fluvoxamine: Another derivative with similar pharmacological properties.
Sertraline: Another SSRI with a different chemical structure but similar therapeutic effects
Uniqueness: this compound is unique due to its succinyl group, which imparts distinct chemical and pharmacological properties. This makes it valuable in research for studying the metabolism and effects of fluvoxamine derivatives .
生物活性
N-(2-Succinyl) Fluvoxamine is a derivative of fluvoxamine, an established selective serotonin reuptake inhibitor (SSRI) primarily used in treating depression and obsessive-compulsive disorder. This compound has garnered attention due to its potential biological activities, particularly in modulating immune responses and inflammation. The following sections delve into the biological activity, pharmacological properties, and relevant research findings related to this compound.
This compound retains the core mechanism of fluvoxamine, which involves the inhibition of serotonin reuptake at the neuronal membrane. This inhibition enhances serotonergic transmission, contributing to its antidepressant effects. Additionally, it exhibits a strong affinity for the sigma-1 receptor (S1R), which is believed to play a role in its anti-inflammatory and neuroprotective properties. Activation of S1R is associated with reduced endoplasmic reticulum stress and modulation of inflammatory cytokines, suggesting a multifaceted mechanism that extends beyond serotonin reuptake inhibition .
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to parallel that of fluvoxamine, characterized by:
- Absorption : Well absorbed with a bioavailability of approximately 53%.
- Distribution : Volume of distribution is about 25 L/kg.
- Protein Binding : Approximately 77-80% bound to plasma proteins.
- Metabolism : Extensively metabolized in the liver, with several metabolites identified.
- Half-life : Estimated at around 15.6 hours .
In Vitro Studies
In vitro studies have shown that this compound can effectively inhibit neuronal serotonin transporters, similar to its parent compound. Furthermore, it has demonstrated potential in modulating immune responses by influencing cytokine production, which may be beneficial in conditions characterized by inflammation .
Efficacy in COVID-19 Treatment
Recent studies have explored the use of fluvoxamine, including its derivatives like this compound, in treating COVID-19 patients. A meta-analysis indicated that fluvoxamine could reduce the risk of clinical deterioration in symptomatic patients with SARS-CoV-2 infection. The proposed mechanism includes anti-inflammatory effects mediated through S1R activation, which might lower the production of pro-inflammatory cytokines during viral infections .
Table 1: Summary of Clinical Trials Involving Fluvoxamine for COVID-19
Study | Design | Population | Intervention | Outcome |
---|---|---|---|---|
Lenze et al., 2020 | Phase 2 RCT | 152 symptomatic adults | Fluvoxamine (50 mg to 100 mg TID) | Reduced clinical deterioration |
Bramante et al., 2022 | Phase 3 RCT | 661 adults | Fluvoxamine (50 mg BID for 15 days) | Nonsignificant reduction in mortality |
Calusic et al., 2021 | Cohort Study | 102 ICU patients | Fluvoxamine (100 mg TID for 15 days) | Improved clinical outcomes |
Environmental Impact Studies
Research has also indicated that exposure to antidepressants like fluvoxamine can affect aquatic ecosystems. Studies on bivalves exposed to fluvoxamine showed significant metabolic changes, highlighting concerns regarding environmental contamination and its biological implications on non-target species .
特性
CAS番号 |
259526-43-7 |
---|---|
分子式 |
C19H25F3N2O6 |
分子量 |
434.4 g/mol |
IUPAC名 |
2-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid |
InChI |
InChI=1S/C19H25F3N2O6/c1-29-10-3-2-4-15(13-5-7-14(8-6-13)19(20,21)22)24-30-11-9-23-16(18(27)28)12-17(25)26/h5-8,16,23H,2-4,9-12H2,1H3,(H,25,26)(H,27,28)/b24-15+ |
InChIキー |
NAYFERHDYLITGX-BUVRLJJBSA-N |
SMILES |
COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F |
異性体SMILES |
COCCCC/C(=N\OCCNC(CC(=O)O)C(=O)O)/C1=CC=C(C=C1)C(F)(F)F |
正規SMILES |
COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F |
同義語 |
N-[2-[[(E)-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]aspartic Acid; EP Impurity C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。